molecular formula C16H14FN3O3S B7690257 4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B7690257
M. Wt: 347.4 g/mol
InChI Key: LDVIVQDTKJOCEO-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Fluorine Atom: : The fluorine atom is often introduced through nucleophilic aromatic substitution (S_NAr) reactions, where a suitable fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) is used.

  • Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine (TEA) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

  • Substitution: : The fluorine atom can be substituted via nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Phenolic derivatives, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, this compound has potential as a pharmacophore in drug design

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of the fluorine atom often enhances the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
  • 4-fluoro-3-(5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
  • 4-fluoro-3-(5-(trichloromethyl)-1,2,4-oxadiazol-3-yl)phenyl methyl

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups. The presence of the fluorine atom and the sulfonamide group can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVIVQDTKJOCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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